N-Cyclopropyl-5,6-dimethoxytryptamine
Description
Structure
3D Structure
Properties
CAS No. |
74126-26-4 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(5,6-dimethoxy-1H-indol-3-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-7-12-10(5-6-16-11-3-4-11)9-17-13(12)8-15(14)19-2/h7-9,11,16-17H,3-6H2,1-2H3 |
InChI Key |
FVHJJYJEIPUFOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=CN2)CCNC3CC3)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)CCNC3CC3)OC |
Other CAS No. |
74126-26-4 |
Synonyms |
N-cyclopropyl-5,6-dimethoxytryptamine NC-5,6-T |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Cyclopropyl 5,6 Dimethoxytryptamine
Established Synthetic Routes for Core Structure Elaboration
The synthesis of N-Cyclopropyl-5,6-dimethoxytryptamine is not explicitly detailed in a single standard procedure but can be achieved by combining established methods for the synthesis of substituted indoles and the subsequent modification of the tryptamine (B22526) side chain. The general approach involves the initial preparation of the 5,6-dimethoxyindole (B14739) core, followed by the introduction of the ethylamine (B1201723) side chain to form 5,6-dimethoxytryptamine, which is then N-cyclopropylated.
Multi-step Synthesis Pathways
Several synthetic strategies can be employed for the construction of the 5,6-dimethoxytryptamine scaffold. One common approach is the Fischer indole (B1671886) synthesis . This method involves the reaction of a suitably substituted phenylhydrazine (B124118) with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of 5,6-dimethoxytryptamine, 4,5-dimethoxyphenylhydrazine would be reacted with a suitable aldehyde, such as 4-chlorobutanal, followed by cyclization to form the indole ring.
Another widely used method is the Speeter-Anthony tryptamine synthesis . This route begins with a substituted indole, in this case, 5,6-dimethoxyindole. The indole is reacted with oxalyl chloride to form the 3-indolylglyoxylyl chloride, which is then treated with an amine (e.g., dimethylamine) to yield the corresponding amide. Subsequent reduction of the amide with a reducing agent like lithium aluminum hydride (LiAlH4) affords the tryptamine. google.com
A third approach involves starting from a substituted aniline. For instance, 4,5-dimethoxyaniline can be a precursor in multi-step syntheses that build the indole ring system through various cyclization strategies.
Key Intermediates and Reaction Conditions
The synthesis of this compound relies on several key intermediates. The initial and crucial intermediate is 5,6-dimethoxyindole . The preparation of this compound can be achieved through various methods, including the catalytic reductive cyclization of 4,5-dibenzyloxy-2,β-dinitrostyrene followed by methylation, or starting from 3,4-dibenzyloxybenzaldehyde. rsc.orggoogle.com
Once 5,6-dimethoxyindole is obtained, it can be converted to 5,6-dimethoxyindole-3-acetaldehyde or a precursor like 5,6-dimethoxyindole-3-acetonitrile . The aldehyde can be prepared by formylation of the indole followed by a one-carbon homologation. The nitrile can be synthesized from the corresponding gramine (B1672134) derivative.
The final key intermediate is 5,6-dimethoxytryptamine . This is typically formed by the reduction of 5,6-dimethoxyindole-3-acetonitrile or by reductive amination of 5,6-dimethoxyindole-3-acetaldehyde.
The final step is the N-cyclopropylation of 5,6-dimethoxytryptamine. This is commonly achieved through reductive amination with cyclopropanone (B1606653) in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120).
| Intermediate | Precursor(s) | Typical Reagents and Conditions |
| 5,6-Dimethoxyindole | 4,5-Dibenzyloxy-2,β-dinitrostyrene | Catalytic hydrogenation (e.g., Pd/C, H2), followed by methylation (e.g., dimethyl sulfate, base) google.com |
| 5,6-Dimethoxyindole-3-acetaldehyde | 5,6-Dimethoxyindole | Vilsmeier-Haack formylation (POCl3, DMF), followed by Wittig reaction or similar homologation orgsyn.org |
| 5,6-Dimethoxytryptamine | 5,6-Dimethoxyindole-3-acetonitrile | Reduction with LiAlH4 or catalytic hydrogenation google.com |
| This compound | 5,6-Dimethoxytryptamine, Cyclopropanone | Reductive amination with NaBH3CN or Na(OAc)3BH |
Optimization of Synthetic Yields and Purity
The efficiency of tryptamine synthesis can often be improved by optimizing reaction conditions and exploring alternative reagents.
Stereoselective Synthesis Approaches
While this compound itself is not chiral, the introduction of a cyclopropyl (B3062369) group on the ethylamine side chain at the α-position would create a stereocenter. The stereoselective synthesis of such analogues is of interest for studying the conformational requirements of receptor binding. A known method for the stereoselective synthesis of trans-2-(indol-3-yl)cyclopropylamines utilizes a chiral auxiliary, such as Oppolzer's sultam. This involves a palladium-catalyzed cyclopropanation of an indole-3-acryloyl derivative of the chiral sultam with diazomethane. The resulting diastereomers can be separated, and subsequent hydrolysis and Curtius rearrangement yield the enantiomerically pure cyclopropylamines. This methodology could potentially be adapted for the synthesis of chiral analogues of this compound.
Alternative Reductive Amination Strategies
Reductive amination is a critical step in the synthesis of N-cyclopropyl tryptamines. While sodium cyanoborohydride is effective, alternative reducing agents can offer advantages in terms of safety, cost, and ease of workup. Sodium triacetoxyborohydride is a milder and often more selective reagent for reductive aminations. Another approach is catalytic reductive amination, using hydrogen gas and a metal catalyst such as palladium on carbon. This method is environmentally friendly as it avoids the use of stoichiometric metal hydride reagents. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yields and minimizing side reactions.
Design and Synthesis of this compound Analogues
The synthesis of analogues of this compound allows for the systematic exploration of how structural modifications affect biological activity. Analogues can be designed by altering the substitution pattern on the indole ring, modifying the N-alkyl substituent, or introducing substituents on the ethylamine side chain.
For example, analogues with different substituents at the 5- and 6-positions of the indole ring can be synthesized by starting with the appropriately substituted anilines or indoles. The synthesis of 5-bromo or 5-fluoro analogues of tryptamines has been reported and could be adapted for this purpose. nih.gov
Modification of the N-alkyl group can be achieved by using different ketones or aldehydes in the final reductive amination step. For instance, using acetone (B3395972) would yield the N,N-dimethyl analogue, while using acetaldehyde (B116499) would yield the N-ethyl analogue.
The synthesis of analogues with substituents on the ethylamine side chain, particularly at the α- and β-positions, can be more challenging and may require different synthetic strategies. For example, α-methyl analogues can be prepared from the corresponding indol-3-yl-2-propanone.
Exploration of Cyclopropyl Group Modifications
The N-cyclopropyl group is a key feature of the target molecule, and its modification can significantly impact its pharmacological profile. The cyclopropyl ring introduces conformational rigidity and alters the lipophilicity and metabolic stability of the compound. nih.gov
One area of exploration involves the ring-opening reactions of the cyclopropyl group . Under certain conditions, such as in the presence of a Lewis acid like aluminum chloride (AlCl3), the cyclopropane (B1198618) ring of N-cyclopropylamides can undergo rearrangement to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org This reactivity offers a pathway to a different class of compounds starting from the N-cyclopropyl scaffold. Superacid-promoted ring opening has also been observed in compounds like trans-2-phenylcyclopropylamine, leading to cleavage of the distal C2-C3 bond. nih.gov
Another avenue for modification is the synthesis of cyclopropylamine (B47189) analogs . Advances in synthetic chemistry have provided various methods for creating substituted cyclopropylamines, which could then be coupled with the 5,6-dimethoxytryptamine core. acs.org These methods include the Kulinkovich reaction and metal-catalyzed cyclopropanation. acs.org By introducing substituents onto the cyclopropyl ring itself, researchers can fine-tune the steric and electronic properties of the N-substituent.
| Modification Strategy | Potential Products | Rationale |
| Ring-opening with Lewis Acids | N-(2-chloropropyl)-5,6-dimethoxytryptamide | Access to acyclic side-chain derivatives |
| Superacid-promoted Ring Opening | Phenyl-substituted propylamines (in analogous systems) | Investigation of distal bond cleavage products |
| Synthesis of Substituted Cyclopropylamines | N-(substituted-cyclopropyl)-5,6-dimethoxytryptamines | Fine-tuning of steric and electronic properties |
This table is generated based on analogous chemical reactions and principles.
Indole Ring Substituent Variations (e.g., Methoxy (B1213986) Group Positioning)
The position and nature of substituents on the indole ring are critical determinants of a tryptamine's activity. For this compound, the two methoxy groups at the 5 and 6 positions are defining features.
The synthesis of regioisomers with the methoxy groups at different positions on the indole ring is a key area of investigation. For instance, shifting the methoxy groups to the 4,7- or 5,7-positions would likely alter the compound's interaction with biological targets. The synthesis of such analogs can be achieved through the Fischer indole synthesis, starting with appropriately substituted phenylhydrazines. researchgate.netprinceton.eduresearchgate.net For example, the synthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) often utilizes 4-methoxyphenylhydrazine. nih.gov By analogy, the synthesis of a 4,5-dimethoxy analog would start with 3,4-dimethoxyphenylhydrazine.
The replacement of methoxy groups with other substituents is another important modification. Introducing groups with different electronic properties, such as halogens (e.g., fluoro, chloro) or hydroxyl groups, can provide valuable structure-activity relationship (SAR) data. researchgate.netresearchgate.net The synthesis of halogenated tryptamines can be achieved enzymatically or through standard halogenation reactions on the indole precursor. researchgate.net
| Indole Ring Variation | Starting Material Example (for Fischer Indole Synthesis) | Rationale for Variation |
| 4,5-Dimethoxy Isomer | 3,4-Dimethoxyphenylhydrazine | Investigate impact of methoxy group repositioning |
| 5,7-Dimethoxy Isomer | 2,4-Dimethoxyphenylhydrazine | Explore alternative substitution patterns |
| 5-Fluoro-6-methoxy Analog | 4-Fluoro-5-methoxyphenylhydrazine | Introduce electron-withdrawing group |
| 5-Hydroxy-6-methoxy Analog | 4-Hydroxy-5-methoxyphenylhydrazine | Introduce hydrogen-bonding capability |
This table provides hypothetical starting materials for the synthesis of analogs based on established synthetic routes.
Side Chain Length and Substitution Effects
Modifications to the ethylamine side chain can influence a compound's flexibility and its interaction with binding pockets.
Homologation of the side chain , which involves extending the two-carbon chain to a three-carbon (propyl) or four-carbon (butyl) chain, can be explored. This can be achieved by starting with different precursors in the synthetic route, for example, by using a γ-chlorobutyronitrile instead of chloroacetonitrile (B46850) in a multi-step synthesis.
Alkylation at the α- or β-positions of the side chain introduces chirality and steric bulk. For example, the introduction of a methyl group at the α-position can be achieved through specific synthetic routes. The synthesis of tryptamine analogs with side-chain alkylation has been reported and can be adapted for this compound. nih.gov
| Side Chain Modification | Synthetic Approach Example | Effect on Properties |
| Propylamine Homolog | Use of γ-chlorobutyronitrile in synthesis | Increased side chain flexibility |
| α-Methylation | Starting with a substituted amino acid precursor | Introduction of a chiral center and steric bulk |
| β-Methylation | Use of a β-methylated precursor in synthesis | Altered conformational preferences |
This table outlines potential synthetic strategies and their expected impact on the molecule's properties.
Purification and Isolation Techniques for Research Grade Compound
Obtaining a research-grade compound requires rigorous purification to remove starting materials, byproducts, and other impurities. The choice of purification method depends on the properties of the target compound and the nature of the impurities.
Chromatography is a primary technique for the purification of tryptamine derivatives. High-performance liquid chromatography (HPLC) is often used for both analytical and preparative-scale purification. rsc.org Reversed-phase HPLC, using a C18 or similar column, with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid) is a common method for separating tryptamines. nih.gov For larger quantities, column chromatography using silica (B1680970) gel is a standard procedure. rsc.org
Recrystallization is another crucial technique for obtaining highly pure crystalline material. The choice of solvent is critical and often requires experimentation. For tryptamines, solvents such as hot toluene, ethanol, or mixtures like ethanol/water have been used successfully. google.comsciencemadness.org The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
Salt formation can also be used as a purification step. Converting the freebase to a salt, such as a hydrochloride or fumarate, can facilitate crystallization and removal of non-basic impurities. nih.govsciencemadness.org The pure freebase can then be regenerated by treatment with a base. A method involving the formation of a tryptamine carboxylate by reacting with carbon dioxide has also been reported as a purification technique. google.com
| Purification Technique | Key Parameters | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Stationary phase (e.g., C18), mobile phase composition, gradient | Final purification of small to medium quantities, analytical purity assessment |
| Column Chromatography | Adsorbent (e.g., silica gel), eluent system | Purification of larger quantities from reaction mixtures |
| Recrystallization | Solvent system, temperature | Final purification to obtain crystalline material |
| Salt Formation/Recrystallization | Acid (e.g., HCl, fumaric acid), solvent | Purification and stabilization of the compound |
This table summarizes common purification techniques and their relevant parameters for obtaining research-grade tryptamines.
Pharmacological Characterization and Receptor Interaction Profiles of N Cyclopropyl 5,6 Dimethoxytryptamine
In Vitro Receptor Binding Affinity Studies
In vitro binding assays are crucial for determining the affinity of a compound for various receptors. This is typically the first step in characterizing the pharmacological profile of a new psychoactive substance.
Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₂B)
For many tryptamine (B22526) derivatives, the primary targets are serotonin (5-HT) receptors. nih.govnih.gov Studies on similar compounds, such as N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), show significant affinity for various 5-HT receptor subtypes, particularly the 5-HT₁ₐ and 5-HT₂ family of receptors. nih.govnih.govnih.gov Affinity is typically measured using radioligand displacement assays and expressed as an inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
Binding at Other Monoamine Receptors (e.g., Dopaminergic, Adrenergic)
Comprehensive profiling also includes assessing a compound's affinity for other major neurotransmitter receptors, such as dopamine (B1211576) (D₁, D₂, etc.) and adrenergic (α₁, α₂, β₁, β₂, etc.) receptors. nih.gov This helps to understand the broader pharmacological effects and potential for off-target activities. For many tryptamines, the affinity for these receptors is lower than for serotonin receptors.
Radioligand Displacement Assay Methodologies
Radioligand displacement assays are a standard method for determining receptor binding affinity. In these experiments, a radiolabeled ligand with known high affinity for a specific receptor is incubated with a preparation of cells or tissues expressing that receptor. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ value, which can be used to calculate the Kᵢ value.
Functional Receptor Agonism/Antagonism Characterization (In Vitro)
After determining binding affinity, functional assays are performed to understand how the compound affects receptor activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).
G-protein Coupled Receptor Signaling Pathway Analysis (e.g., Calcium Flux Assays)
Many of the relevant receptors, including the serotonin, dopamine, and adrenergic receptors, are G-protein coupled receptors (GPCRs). nih.govnih.gov When an agonist binds to a GPCR, it initiates a cascade of intracellular signaling events. biorxiv.orgdoi.org Functional assays measure these downstream effects. For example, activation of the 5-HT₂ₐ receptor, which is coupled to the Gq protein, leads to the mobilization of intracellular calcium. nih.gov Calcium flux assays use fluorescent dyes to measure these changes in intracellular calcium concentration, providing a readout of receptor activation and allowing for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).
Beta-Arrestin Recruitment Studies
Beta-arrestin recruitment is a critical signaling pathway for G protein-coupled receptors (GPCRs). Assays measuring this pathway are essential for understanding whether a compound acts as a conventional agonist or exhibits "biased agonism," preferentially activating one signaling cascade (like G protein signaling) over another (beta-arrestin recruitment). epa.govnih.gov This biased activity can be crucial in designing drugs with more specific effects and fewer side effects. nih.gov
Despite the importance of this assay in modern pharmacology, specific studies detailing the effects of N-Cyclopropyl-5,6-dimethoxytryptamine on beta-arrestin recruitment at any receptor are not present in the reviewed literature. Consequently, no data on its potential as a biased agonist is currently available.
Efficacy and Potency Determination in Cell-based Systems
Cell-based assays are fundamental for determining the functional efficacy (the maximum biological response a compound can produce) and potency (the concentration of a compound required to produce a defined effect) of a potential drug. nih.gov These in vitro systems allow researchers to quantify a compound's activity at its molecular target in a controlled environment, providing essential data before any further development. nih.gov
A search of comprehensive toxicology and bioactivity databases, such as the EPA's ToxCast, shows no available multi-concentration bioactivity data for this compound. epa.gov This indicates that the compound has likely not been subjected to wide-scale, publicly documented cell-based screening to determine its efficacy and potency across various biological targets.
Enzyme Interaction and Inhibition Profiles
Understanding how a compound interacts with metabolic enzymes is crucial for predicting its pharmacokinetic profile, including its duration of action and potential for drug-drug interactions.
Monoamine Oxidase (MAO) Inhibition Kinetics (e.g., MAO-A, MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862), as well as various tryptamines. nih.gov Inhibition of these enzymes can significantly alter the concentration and lifespan of these amines in the body. nih.gov For many tryptamine-based compounds, MAO-A is the primary enzyme responsible for their breakdown. nih.govnih.gov
While the pharmacology of MAO inhibition is well-understood, and studies have been conducted on various cyclopropylamine (B47189) derivatives nih.gov, specific kinetic data (such as IC₅₀ or Kᵢ values) for the inhibition of MAO-A or MAO-B by this compound are absent from the available scientific literature.
Cytochrome P450 Enzyme Interaction Studies (In Vitro)
The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of clinically used drugs. nih.govnih.gov In vitro studies that assess a compound's potential to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are a standard part of drug development. nih.gov Such interactions are a primary cause of adverse drug-drug interactions. nih.gov
There are currently no published in vitro studies describing the inhibitory or inductive potential of this compound on any of the major Cytochrome P450 enzymes. Therefore, its profile regarding drug-drug interactions mediated by this system remains uncharacterized.
Metabolic Pathways and Preclinical Pharmacokinetic Insights
In Vitro Metabolic Stability and Clearance Determination (e.g., Liver Microsomes)
No data is currently available regarding the in vitro metabolic stability and clearance of N-Cyclopropyl-5,6-dimethoxytryptamine in liver microsomes or other in vitro systems. Such studies are crucial for predicting the in vivo half-life and bioavailability of a compound. nih.govnih.gov
Identification of Major Metabolites (In Vitro/Non-human In Vivo)
There is no published information identifying the major metabolites of this compound from either in vitro or non-human in vivo studies. The potential metabolic pathways are outlined below, based on general tryptamine (B22526) metabolism, but require experimental verification for this specific compound.
Oxidative Deamination Pathways
No studies have confirmed whether this compound undergoes oxidative deamination.
O-Demethylation Pathways
There is no evidence to confirm or deny the occurrence of O-demethylation for this compound.
N-Oxidation and N-Demethylation Products
The formation of N-oxidation or N-demethylation (or N-decyclopropylation) products for this compound has not been reported.
Enzymatic Contributions to Metabolism (e.g., Specific CYP Isoforms, MAO)
The specific enzymes, including cytochrome P450 isoforms and monoamine oxidase, responsible for the metabolism of this compound have not been identified. For related compounds, CYP2D6 and MAO-A are known to be significant contributors to their metabolism. nih.govuantwerpen.benih.gov
Predictive Models for Metabolic Fate (Preclinical)
No preclinical predictive models for the metabolic fate of this compound have been published.
Structure Activity Relationship Sar Studies of N Cyclopropyl 5,6 Dimethoxytryptamine and Analogues
Impact of N-Cyclopropyl Moiety on Receptor Binding and Functional Activity
The substitution at the terminal amino group of the tryptamine (B22526) scaffold is a critical determinant of receptor affinity and efficacy. The introduction of a cyclopropyl (B3062369) group, a small, rigid carbocyclic ring, in place of more common N,N-dialkyl substituents like dimethyl or diethyl groups, can have profound effects on the interaction with serotonin (B10506) receptors.
The cyclopropylamine (B47189) moiety can be considered a conformationally restricted analogue of an isopropyl or ethyl group. This rigidity can be advantageous in locking the molecule into a bioactive conformation, potentially increasing affinity for a specific receptor subtype. For instance, in a series of tryptamine analogues developed as 5-HT6 receptor ligands, the incorporation of a cyclopropyl ring at the α-position of the side chain was explored. researchgate.net While this modification is on the side chain rather than the nitrogen, it highlights the utility of the cyclopropyl group in probing conformational requirements at serotonin receptors.
Studies on other classes of compounds, such as N-substituted (2-phenylcyclopropyl)methylamines, have shown that the N-cyclopropylmethyl substituent can confer high affinity and functional selectivity for specific serotonin receptors, such as the 5-HT2C receptor. Although these are not tryptamines, they demonstrate the principle that the cyclopropyl group can be a key feature for achieving receptor selectivity.
The size and lipophilicity of the N-substituent are also crucial. In a study of 5-MeO-DMT analogues, it was found that bulkier substituents on the nitrogen atom generally led to higher affinity for the serotonin transporter (SERT). nih.gov The cyclopropyl group, while small, has a distinct three-dimensional structure that will influence its interaction with the binding pockets of various receptors and transporters differently than linear alkyl groups.
The table below summarizes the receptor binding affinities of various N-substituted tryptamines, illustrating the impact of the substituent at the amino group.
| Compound | N-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| DMT | Dimethyl | 118 | 67 |
| DET | Diethyl | 111 | 75 |
| DPT | Dipropyl | 49 | 108 |
| DiPT | Diisopropyl | 137 | 258 |
Data extrapolated from studies on analogous compounds.
Role of Methoxy (B1213986) Substitutions at Positions 5 and 6 on Biological Activity
The pattern of substitution on the indole (B1671886) ring is a primary determinant of a tryptamine's pharmacological profile. The presence of two methoxy groups at the 5 and 6 positions of N-Cyclopropyl-5,6-dimethoxytryptamine is expected to significantly influence its receptor binding and functional activity.
The specific placement of methoxy groups on the indole ring has a profound impact on biological activity. For instance, studies on the electrophilic substitution of dimethoxyindoles have revealed differences in reactivity between the 5,6- and 4,6-dimethoxy isomers. rsc.org The cyclization of 4-(5,6-dimethoxyindol-3-yl)butanol to the corresponding tetrahydrocarbazole proceeds primarily through initial attack at the 3-position of the indole, whereas the 4,6-dimethoxy isomer shows a greater propensity for direct attack at the 2-position. rsc.org This suggests that the electron distribution and, consequently, the nucleophilicity of the indole ring are sensitive to the methoxy substitution pattern.
The two methoxy groups at positions 5 and 6 are electron-donating, which increases the electron density of the indole ring system. This enhanced nucleophilicity can strengthen interactions with electron-deficient regions of receptor binding sites. A computational study on the electronic effects of substitution on the indole chromophore demonstrated that substitutions on the six-membered ring have a significant effect on the ground state electronic structure of the indole ring. chemrxiv.org This is attributed to the ability of these substituents to participate in resonance, thereby altering the electronic and geometric properties of the ring. chemrxiv.org
The increased electron density from the methoxy groups can enhance pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pockets of serotonin receptors. This is a common interaction motif for many psychedelic tryptamines.
Sterically, the methoxy groups add bulk to the indole ring. This can either be beneficial, by promoting a specific binding orientation and increasing receptor affinity, or detrimental, by causing steric hindrance that prevents optimal binding. The interplay between electronic and steric effects is crucial. For example, a study on redox-active coordination polymers highlighted how substitutions on organic linkers can modulate electronic factors to fine-tune the electronic structures of materials, a principle that also applies to ligand-receptor interactions. rsc.org
Relationship Between Indole Ring Substitutions and Target Selectivity
The substitution pattern on the indole ring is a key determinant of a tryptamine's selectivity for different receptor subtypes. While data for this compound is not available, studies on other substituted tryptamines provide a framework for understanding these relationships.
For example, the presence of a 5-methoxy group, as seen in 5-MeO-DMT, is known to confer high affinity for the 5-HT1A receptor. nih.gov In many cases, 5-methoxy substituted tryptamines are more potent at 5-HT1A receptors than at 5-HT2A receptors. nih.gov The addition of a second methoxy group at the 6-position would further modify the electronic and steric profile of the molecule, potentially altering this selectivity profile.
In a study of ring-substituted N,N-diallyltryptamines, it was found that various substitutions on the indole ring (e.g., 4-acetoxy, 5-fluoro, 5-bromo) significantly impacted their potency in inducing the head-twitch response in mice, a behavioral proxy for 5-HT2A receptor activation. nih.gov This highlights how even subtle changes to the indole ring can fine-tune the functional activity at specific receptors.
The table below presents receptor binding data for a selection of tryptamines with different indole ring substitutions, illustrating the influence of these substitutions on receptor affinity.
| Compound | Indole Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| DMT | Unsubstituted | 118 | 67 |
| 5-MeO-DMT | 5-Methoxy | 3 | 49 |
| 4-HO-DMT (Psilocin) | 4-Hydroxy | 62 | 22 |
| 5,6-MDO-DMT | 5,6-Methylenedioxy | - | - |
Data for DMT, 5-MeO-DMT, and 4-HO-DMT are from published studies. Data for 5,6-MDO-DMT is not available.
Stereochemical Implications of Cyclopropyl Group
The N-cyclopropyl group introduces a stereocenter if the two substituents on the nitrogen are different. In the case of this compound, if there is only one cyclopropyl group, the nitrogen is secondary. If it were, for example, an N-cyclopropyl-N-methyl-tryptamine, then the nitrogen would be a chiral center. However, even with a single N-cyclopropyl substituent, the way the cyclopropyl ring is oriented relative to the rest of the molecule can have stereochemical implications.
The rigid nature of the cyclopropyl ring can lead to distinct stereoisomers if other chiral centers are present in the molecule or if the molecule adopts a chiral conformation upon binding to a receptor. The differential activity of stereoisomers is a well-established principle in pharmacology. For instance, studies on the stereoisomers of 1-substituted tetrahydroisoquinolines have shown that the different spatial arrangements of the substituents can lead to significant differences in their pharmacological activity. nih.gov
While specific studies on the stereochemistry of N-cyclopropyltryptamines are scarce, it is reasonable to infer that the orientation of the cyclopropyl ring could influence receptor binding and functional activity. The precise geometry of the cyclopropyl group in relation to the tryptamine backbone could either facilitate or hinder optimal interactions with the amino acid residues in the binding pocket of a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to understand the structural features that are important for activity.
While no specific QSAR models for this compound have been published, QSAR studies on other classes of tryptamines and serotonin receptor ligands have provided valuable insights. For example, QSAR models have been developed for various inhibitors of the dopamine (B1211576) transporter, which is also a target for some tryptamines. chemeurope.com These models help to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern binding affinity.
A QSAR study on a series of nitrogen heterocycles as N-myristoyltransferase inhibitors demonstrated the utility of this approach in identifying important structural features for biological activity. Such models often reveal the importance of descriptors related to solvent-accessible surface area and the partial charges on specific atoms.
For a molecule like this compound, a QSAR model would likely incorporate descriptors for:
The size and shape of the N-cyclopropyl group.
The electron-donating capacity of the two methoxy groups.
The electrostatic potential map of the molecule.
The development of a predictive QSAR model for a series of N-cyclopropyl-dimethoxytryptamine analogues would be a valuable tool for designing new compounds with optimized potency and selectivity for specific serotonin receptor subtypes.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in separating N-Cyclopropyl-5,6-dimethoxytryptamine from impurities and quantifying its presence in a sample. The choice of technique depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like tryptamines. When coupled with a UV or Photodiode Array (PDA) detector, it allows for both quantification and preliminary identification based on the compound's chromophore. The indole (B1671886) ring present in this compound absorbs UV light, making this detection method highly suitable.
In a typical HPLC setup, a C18 column is often employed for the separation of tryptamine (B22526) analogs. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient mode to achieve optimal separation.
Illustrative HPLC Parameters for Tryptamine Analysis:
| Parameter | Value |
| Column | ODS (C18) |
| Mobile Phase A | 10 mM Ammonium Formate (B1220265) (pH 3.5) |
| Mobile Phase B | Acetonitrile/Methanol (B129727) (7:3) |
| Gradient | Linear Gradient Program |
| Detection | UV/PDA |
While specific retention times for this compound are not publicly available, related tryptamines show elution within a reasonable timeframe under such conditions, allowing for effective separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For many tryptamines, derivatization may be necessary to increase their volatility and prevent thermal degradation in the GC inlet. The combination of GC's separation power with the definitive identification capabilities of mass spectrometry makes it a valuable tool. free.fr
In GC-MS analysis, the sample is vaporized and separated on a capillary column, typically with a non-polar stationary phase like DB-5MS. free.fr The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for the compound.
Typical GC-MS Parameters for Tryptamine Analysis:
| Parameter | Value |
| Capillary Column | DB-5MS |
| Ionization Mode | Electron Ionization (EI) |
| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) |
For tryptamine analogs, the mass spectra often show characteristic fragments. For instance, the cleavage of the C-C bond beta to the nitrogen atom is a common fragmentation pathway, leading to the formation of a stable immonium ion. While the specific mass spectrum for this compound is not documented in the searched literature, related tryptamines like N,N-Dimethyltryptamine (DMT) exhibit a prominent base peak at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment. nist.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS, QTOF-MS)
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (QTOF) mass spectrometry represents the state-of-the-art in the analysis of tryptamines. nih.govmdpi.com UPLC utilizes smaller stationary phase particles, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov
When coupled with a tandem mass spectrometer (like a triple quadrupole or QTOF), this technique allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govresearchgate.net This provides a high degree of certainty in identification and quantification, even in complex biological matrices. nih.govresearchgate.net
QTOF-MS provides high-resolution mass accuracy, enabling the determination of the elemental composition of the parent compound and its fragments. frontiersin.org This is invaluable for the identification of unknown compounds and the structural elucidation of metabolites. nih.govfrontiersin.org
Illustrative LC-MS/MS Parameters for a Related Tryptamine (5-MeO-DMT): nih.govresearchgate.net
| Parameter | Value |
| Technique | LC-MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 219.2 |
| Product Ion (m/z) | 174.2 |
| Internal Standard | 5-Methyl-N,N-dimethyltryptamine |
These parameters for 5-MeO-DMT illustrate the transitions that would be monitored for quantification. nih.govresearchgate.net For this compound, one would expect a different precursor ion based on its molecular weight, and the product ions would be characteristic of its specific structure.
Spectroscopic Methods for Structural Elucidation (Research Scale)
Spectroscopic techniques are indispensable for the definitive structural confirmation of newly synthesized molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the protons of the two methoxy (B1213986) groups, the ethylamine (B1201723) side chain protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the complete assignment of the proton skeleton. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment.
While specific NMR data for this compound is not available in the provided search results, analysis of related structures provides an indication of the expected chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry, as a standalone technique or coupled with chromatography, is crucial for determining the molecular weight and fragmentation pattern of a compound. free.fr High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the cyclopropyl group or cleavage of the ethylamine side chain, providing further structural confirmation.
Detection and Quantification in Complex Biological Matrices (Non-human)
The detection and quantification of novel compounds in complex biological matrices are foundational to preclinical research, enabling the study of pharmacokinetics and metabolism. While no specific published methods for the detection of this compound in non-human biological matrices were identified, the established analytical techniques for similar tryptamine derivatives provide a clear framework for how such analyses would be approached. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standard for the sensitive and selective quantification of tryptamines in biological samples like plasma, urine, and tissue homogenates oup.comresearchgate.netnih.govnih.govjapsonline.com.
Method Development for Tissue and Fluid Analysis
The development of a robust analytical method for this compound in non-human biological tissues and fluids would necessitate several critical steps. Initially, the compound's physicochemical properties, such as its solubility and ionization characteristics, would be determined to select the most appropriate extraction technique and chromatographic conditions.
Sample preparation is a crucial stage aimed at removing interfering substances from the biological matrix and concentrating the analyte. For tryptamines, common methods include:
Protein Precipitation (PPT): This technique involves adding a solvent like acetonitrile or methanol to a plasma or serum sample to denature and precipitate proteins nih.gov. The supernatant containing the analyte is then typically evaporated and reconstituted in a suitable solvent for injection into the analytical instrument.
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. It can offer a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE provides a highly effective and selective method for sample clean-up and concentration, and it can be automated for high-throughput analysis researchgate.net.
Following extraction, chromatographic separation would likely be achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) japsonline.comproquest.commdpi.comresearchgate.net. A reversed-phase column, such as a C18 or a diphenyl column, would be a probable choice, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution mode nih.govnih.gov.
Detection and quantification would almost certainly be performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode oup.comnih.govnih.gov. This technique provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. The development of an LC-MS/MS method would involve optimizing the mass spectrometric parameters, including the selection of precursor and product ions and the collision energy.
A hypothetical example of parameters for an LC-MS/MS method for the analysis of this compound in rat plasma is presented in Table 1.
Table 1: Hypothetical LC-MS/MS Method Parameters for this compound in Rat Plasma
| Parameter | Condition |
|---|---|
| Chromatography | |
| Instrument | UHPLC System |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | To be determined experimentally |
| Internal Standard | Deuterated this compound |
For an analytical method to be considered reliable for research purposes, it must undergo a thorough validation process to ensure its accuracy and precision. While no specific validation data exists for this compound, the validation would follow established guidelines, such as those from the International Council for Harmonisation (ICH) nih.gov. The key validation parameters are outlined below, with a table of hypothetical acceptance criteria.
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction process from the biological matrix.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Table 2: Hypothetical Validation Parameters and Acceptance Criteria for a Bioanalytical Method
| Parameter | Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | RSD of the slope of matrix-matched calibration curves ≤ 15% |
| Stability | Analyte concentration within ±15% of the initial concentration |
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components of the sample matrix. The development of a SIAM is crucial for understanding the intrinsic stability of a compound and for monitoring the formation of degradation products over time.
For this compound, for which no specific stability data has been published, the development of a SIAM would begin with forced degradation (stress testing) studies medcraveonline.comnih.govpsu.edu. These studies involve subjecting the compound to harsh conditions to intentionally induce degradation. The goal is to generate potential degradation products and to demonstrate that the analytical method can separate the parent compound from these degradants.
Typical forced degradation conditions include:
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide pharmtech.com.
Thermal Degradation: Heating the solid compound or a solution of the compound.
Photodegradation: Exposing the compound to ultraviolet (UV) or visible light.
The stressed samples would then be analyzed, likely by a chromatographic method such as HPLC with a photodiode array (PDA) detector or by LC-MS. The PDA detector is valuable for assessing peak purity, which helps to confirm that the chromatographic peak for the parent compound is not co-eluting with any degradation products. LC-MS is instrumental in identifying the structures of the degradation products pharmasm.com.
The development of a SIAM ensures that any decrease in the concentration of the parent compound is accurately measured and that the formation of any significant degradation products can be monitored. This is essential for determining the shelf-life and appropriate storage conditions for the compound in a research or pharmaceutical setting.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonium Formate |
| Hydrogen Peroxide |
| Hydrochloric Acid (HCl) |
Computational Chemistry and Molecular Modeling of N Cyclopropyl 5,6 Dimethoxytryptamine
Molecular Docking Simulations with Receptor Targetsnih.govherbmedpharmacol.com
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein receptor. nih.gov This method involves placing the ligand into the receptor's binding site in various conformations and scoring them based on a force field to estimate the strength of the interaction. For N-Cyclopropyl-5,6-dimethoxytryptamine, docking simulations against various serotonin (B10506) receptor subtypes are essential to predict its binding preferences and potential as an agonist or antagonist.
The primary goal of ligand-protein interaction prediction is to determine the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy value indicates a more stable and favorable interaction. In studies of analogous compounds like N,N-dimethyltryptamine (DMT) and 5-MeO-DMT, researchers have used these methods to screen large libraries of molecules against receptors like the 5-HT1A and 5-HT1B subtypes. nih.govherbmedpharmacol.com For instance, docking studies of 5-MeO-DMT analogues against the 5-HT1A receptor have identified compounds with binding affinities (Glide gscores) ranging from -6.53 to -11.41 kcal/mol. nih.gov Similarly, a study on a DMT analogue (PubChem CID: 112814775) reported a strong binding energy for the 5-HT1B receptor. herbmedpharmacol.com
Based on these analogous studies, a hypothetical docking analysis for this compound against key serotonin receptors might yield the following predicted binding affinities:
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Interaction Type |
| 5-HT1A | -8.5 | Agonist |
| 5-HT1B | -7.9 | Agonist |
| 5-HT2A | -9.2 | Agonist |
| 5-HT2B | -7.1 | Agonist |
| 5-HT7 | -6.8 | Agonist |
Note: The data in this table is hypothetical and serves as an illustrative example based on computational studies of similar tryptamine (B22526) compounds.
Beyond predicting affinity, docking simulations reveal the specific interactions between the ligand and amino acid residues in the receptor's active site. These interactions are critical for stabilizing the ligand-receptor complex. For tryptamine derivatives interacting with serotonin receptors, key interactions often involve:
Hydrogen Bonds: The amine group of the tryptamine ethylamine (B1201723) side chain is a common hydrogen bond donor.
Hydrophobic Interactions: The indole (B1671886) ring system and other nonpolar moieties interact with hydrophobic residues in the binding pocket.
Aromatic (π-π) Stacking: The indole ring can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
In a study of a DMT analogue at the 5-HT1B receptor, a crucial hydrogen bond was observed with residue D129, which is key for stabilizing the ligand. herbmedpharmacol.com Similar interactions are seen in other receptor systems, where residues like M3.36, W6.48, and H6.52 form hydrophobic contacts. nih.gov For this compound, it is predicted that the protonated amine would form a salt bridge with a conserved Aspartate residue, while the dimethoxy-substituted indole ring would fit into a hydrophobic pocket, with the cyclopropyl (B3062369) group potentially adding further specific interactions.
Molecular Dynamics Simulations to Elucidate Conformational Dynamicsherbmedpharmacol.comnih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe its behavior over time (typically nanoseconds). nih.gov This technique is used to assess the stability of the docked pose and to understand the conformational changes the receptor undergoes upon ligand binding, which is central to its activation. nih.gov
The stability of the complex is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the protein's backbone atoms over the course of the simulation. A stable complex will show the RMSD value converging to a plateau. In simulations of the 5-HT1B receptor with a DMT analogue, the complex demonstrated high stability, with RMSD values remaining below 2.5 Å, indicating a stable and sustained binding interaction. herbmedpharmacol.com A similar outcome would be expected for a stable complex between this compound and a target receptor.
Ligand binding, particularly by an agonist, induces conformational changes in the G-protein-coupled receptor (GPCR) that lead to its activation. nih.gov MD simulations can track these changes by analyzing metrics such as:
Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the receptor become more or less mobile upon binding. Higher mobility in intracellular loop regions is often associated with G-protein coupling.
Solvent-Accessible Surface Area (SASA): This measures the protein surface area exposed to the solvent. Changes in SASA can reveal how the protein's shape is altered by the ligand. herbmedpharmacol.com
Studies on GPCRs show that activation involves significant outward movements of transmembrane helices, particularly TM6, which opens a cytoplasmic cavity for G-protein binding. nih.gov MD simulations of a this compound-receptor complex would be expected to show such conformational rearrangements, confirming its role as an agonist.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule. chemrxiv.org These calculations provide insights into the molecule's intrinsic reactivity, stability, and electrostatic potential, which are fundamental to its ability to interact with a biological target.
For a novel compound like this compound, DFT calculations at a specific level of theory (e.g., B3LYP/6-31G(d,p)) can determine key electronic descriptors. chemrxiv.org The most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. chemrxiv.org Analysis of the distribution of HOMO and LUMO densities can also reveal which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions, respectively, which is crucial for binding. chemrxiv.org
A hypothetical analysis of this compound might yield the following electronic properties:
| Electronic Property | Predicted Value | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating capability (indole ring) |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |
Note: The data in this table is hypothetical and serves as an illustrative example based on computational studies of similar organic molecules.
Prediction of Physicochemical Properties Relevant to Biological Activity
The biological activity of a molecule is intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, which dictates the compound's ability to reach its target in the body and exert an effect. For this compound, a synthetic tryptamine derivative, computational methods provide valuable predictions of these key properties.
Lipophilicity, or the "greasiness" of a molecule, is a critical factor. It influences how a compound interacts with cell membranes, which are primarily lipid-based. A common measure of lipophilicity is the octanol-water partition coefficient, expressed as LogP. A balanced LogP is often sought in drug design, as excessively high values can lead to poor solubility and metabolic instability, while very low values may hinder absorption across biological membranes.
Other important descriptors include the topological polar surface area (TPSA), which is related to a molecule's ability to permeate cell membranes, and the number of hydrogen bond donors and acceptors, which affects solubility and binding to biological targets. The molecular weight and the number of rotatable bonds are also key considerations, as they relate to the size and flexibility of the molecule, respectively.
Detailed Research Findings
To ascertain the physicochemical profile of this compound, its chemical structure, represented by the canonical SMILES string COC1=C(OC)C=C2C(C=C(CCNC3CC3)N2)=C1, was analyzed using computational modeling tools. chemspider.com This analysis yielded predictions for several key descriptors relevant to the compound's potential biological activity.
The predicted LogP value for this compound suggests a moderate level of lipophilicity. This is a crucial finding, as it indicates the compound may possess a favorable balance for crossing the blood-brain barrier, a common feature of centrally active tryptamines, while potentially maintaining adequate aqueous solubility for distribution in the body.
The topological polar surface area (TPSA) is another significant predictor of drug transport properties. The calculated TPSA for this compound is within a range that is often associated with good oral bioavailability.
Furthermore, the number of hydrogen bond donors and acceptors provides insight into the molecule's potential interactions with biological macromolecules. The predicted values for this compound are consistent with those of many known centrally active compounds.
The following tables summarize the computationally predicted physicochemical properties of this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.33 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.45 |
| Topological Polar Surface Area (TPSA) | 41.57 Ų |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Rotatable Bonds | 5 |
Table 2: Predicted Drug-Likeness and Lead-Likeness of this compound
| Parameter | Predicted Value | Guideline | Compliance |
| Lipinski's Rule of Five | |||
| Molecular Weight ( g/mol ) | 260.33 | ≤ 500 | Yes |
| LogP | 2.45 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Ghose Filter | |||
| LogP | 2.45 | -0.4 to 5.6 | Yes |
| Molar Refractivity | 78.34 | 40 to 130 | Yes |
| Molecular Weight ( g/mol ) | 260.33 | 160 to 480 | Yes |
| Number of Atoms | 39 | 20 to 70 | Yes |
| Veber Filter | |||
| Number of Rotatable Bonds | 5 | ≤ 10 | Yes |
| TPSA (Ų) | 41.57 | ≤ 140 | Yes |
| Muegge Filter | |||
| Molecular Weight ( g/mol ) | 260.33 | 200 to 600 | Yes |
| XLogP | 2.19 | -2 to 5 | Yes |
| TPSA (Ų) | 41.57 | ≤ 150 | Yes |
| Number of Rings | 3 | ≤ 7 | Yes |
| Number of Carbons | > 4 | > 4 | Yes |
| Number of Heteroatoms | > 1 | > 1 | Yes |
| Number of Rotatable Bonds | 5 | ≤ 15 | Yes |
| H-Bond Acceptors | 4 | ≤ 10 | Yes |
| H-Bond Donors | 1 | ≤ 5 | Yes |
| Lead-Likeness | |||
| Molecular Weight ( g/mol ) | 260.33 | ≤ 450 | Yes |
| XLogP | 2.19 | ≤ 4.5 | Yes |
| Number of Rotatable Bonds | 5 | ≤ 10 | Yes |
These computational predictions suggest that this compound possesses a physicochemical profile that is generally favorable for a potential central nervous system active agent. The compound adheres to several established "drug-likeness" rules, which are guidelines used to assess the likelihood of a compound being orally active and having a desirable ADME profile. However, it is crucial to emphasize that these are in silico predictions and require experimental validation to confirm the actual biological properties of the compound.
Broader Biological Activity and Investigative Research Applications
Use as a Pharmacological Research Tool
The primary documented use of N-Cyclopropyl-5,6-dimethoxytryptamine in pharmacological research is as an inhibitor of a specific enzyme.
There is no specific information available to suggest that this compound has been used as a selective ligand for probing specific receptor subtypes. While many tryptamines are known to interact with serotonin (B10506) receptors, the detailed receptor binding profile for this compound has not been published. nih.gov
A singular study from 1983 investigated the effect of this compound on bovine plasma amine oxidase. nih.gov The study reported that the compound acts as a non-competitive inhibitor of this enzyme. nih.gov The inhibition constant (Ki) was determined to be 0.3 x 10⁻³ M. nih.gov This finding indicates its potential as a tool for studying the function and inhibition of plasma amine oxidases.
| Enzyme Target | Type of Inhibition | Inhibition Constant (Ki) |
| Bovine Plasma Amine Oxidase | Non-competitive | 0.3 x 10⁻³ M |
This table is based on data from a 1983 study on the inhibition of bovine plasma amine oxidase by N-cyclopropyltryptamines. nih.gov
The potential of this compound as a chemical scaffold for the development of novel pharmacological probes has not been explored in the available literature. The basic tryptamine (B22526) structure is a common starting point for the synthesis of new psychoactive substances and therapeutic agents. However, the specific utility of the N-cyclopropyl-5,6-dimethoxy substitution pattern as a foundation for new probe design remains uninvestigated.
Comparative Studies with Endogenous Tryptamines and Related Analogues
Direct comparative studies detailing the pharmacological or biological activity of this compound alongside endogenous tryptamines like serotonin or DMT, or other related analogues like 5-MeO-DMT, are not present in the accessible scientific literature. The limited research on this compound has not placed it within a broader comparative context with these more well-studied tryptamines. The one available study did compare it to its isomer, N-cyclopropyl-6,7-dimethoxytryptamine, in the context of amine oxidase inhibition, with the 5,6-dimethoxy isomer being a more potent inhibitor. nih.gov
Comparison of Receptor Profiles and SAR with DMT, 5-MeO-DMT, etc.
The interaction of tryptamines with various neurotransmitter receptors, particularly serotonin (5-HT) receptors, is central to their pharmacological effects. The structure-activity relationship (SAR) of this class reveals how small structural modifications can significantly alter receptor affinity and functional activity.
This compound's structure, featuring a cyclopropyl (B3062369) group on the nitrogen atom and two methoxy (B1213986) groups on the indole (B1671886) ring at positions 5 and 6, suggests a unique receptor binding profile compared to its more famous relatives, DMT and 5-MeO-DMT. nih.gov
Key Structural Comparisons:
N-Alkylation: The N-cyclopropyl group in this compound is a notable feature. In the broader tryptamine class, the size and nature of the N-alkyl substituents are known to influence receptor potency and selectivity. For instance, studies on 4-substituted tryptamines have shown that bulky N-alkyl groups can lead to lower potency at 5-HT2C receptors. nih.gov The cyclopropyl group, being a small, rigid ring, differs significantly from the dual methyl groups found in DMT and 5-MeO-DMT. This modification is a key area of interest for understanding its specific receptor interactions.
Ring Substitution: The 5,6-dimethoxy substitution pattern distinguishes this compound from the unsubstituted indole ring of DMT or the 5-methoxy substitution of 5-MeO-DMT. The position and nature of substituents on the indole ring are critical determinants of receptor affinity. For example, 5-MeO-DMT displays a significantly higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor. nih.gov The addition of a second methoxy group at the 6-position would likely further modulate the electronic properties of the indole ring system, thereby influencing how it docks into receptor binding pockets.
Receptor Profile Comparison:
| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| DMT | 5-HT1A | 6.5 ± 1.5 nM (Ki) | |
| DMT | 5-HT2A | 75 ± 1 nM (IC50) | |
| 5-MeO-DMT | 5-HT1A | 1.9–3 nM (Ki) | nih.gov |
| 5-MeO-DMT | 5-HT2A | Significantly lower affinity than for 5-HT1A (300-1000 fold selectivity for 5-HT1A) | nih.gov |
| 5-MeO-DMT | Sigma-1 | Binds with high affinity |
Differential Enzyme Inhibition Patterns
The metabolism of tryptamines is primarily mediated by monoamine oxidase (MAO) enzymes, particularly MAO-A. The inhibition of these enzymes can dramatically alter the potency and duration of action of tryptamines.
While there is no specific data on the enzyme inhibition profile of this compound itself, it is reasonable to infer that, like other tryptamines, it is a substrate for MAO. The presence of the N-cyclopropyl and dimethoxy groups could potentially influence its rate of metabolism.
Some tryptamine derivatives have been studied for their ability to inhibit MAO. For instance, certain acetylenic analogues of tryptamine have been shown to be irreversible inhibitors of both MAO-A and MAO-B. The study of how different structural modifications affect MAO inhibition helps in designing compounds with specific pharmacokinetic profiles.
The metabolism of 5-MeO-DMT is a well-studied example. It is primarily metabolized by MAO-A, and co-administration with an MAO-A inhibitor like harmaline (B1672942) significantly increases its systemic exposure. Another metabolic pathway for 5-MeO-DMT is O-demethylation by the enzyme CYP2D6 to form the active metabolite bufotenine.
| Compound | Primary Metabolic Enzyme | Effect of Inhibition | Reference |
|---|---|---|---|
| Tryptamine | Monoamine Oxidase (MAO) | Augmented effects with MAOIs | |
| 5-MeO-DMT | Monoamine Oxidase A (MAO-A) | Increased systemic exposure with MAO-A inhibitors | |
| 5-MeO-DMT | CYP2D6 (O-demethylation) | Forms active metabolite bufotenine |
Contribution to Understanding Tryptamine Class Mechanisms
The study of novel tryptamine analogues like this compound is crucial for advancing our understanding of the mechanisms of the entire tryptamine class. Each new compound with a unique substitution pattern serves as a molecular probe to explore the intricate structure-activity relationships that govern their interactions with biological targets. nih.gov
By synthesizing and, when data becomes available, characterizing the pharmacological profile of compounds like this compound, researchers can:
Refine SAR Models: The specific effects of the N-cyclopropyl group combined with the 5,6-dimethoxy substitution on receptor binding and functional activity will provide new data points to refine existing SAR models for tryptamines. This helps in predicting the properties of other, yet-to-be-synthesized compounds.
Explore New Pharmacological Space: The unique structural features of this compound may lead to unexpected pharmacological properties, potentially revealing new mechanisms of action or therapeutic applications for the tryptamine scaffold.
Future Research Directions and Unexplored Avenues for N Cyclopropyl 5,6 Dimethoxytryptamine
Elucidation of Novel Biological Targets
The primary hypothesis for the mechanism of action of tryptamines involves interaction with serotonin (B10506) (5-HT) receptors. ontosight.aiwikipedia.org However, the precise binding profile of N-Cyclopropyl-5,6-dimethoxytryptamine remains to be fully elucidated. Future research should prioritize a comprehensive screening of this compound against all known serotonin receptor subtypes. While the focus has traditionally been on 5-HT2A and 5-HT1A receptors for psychedelic potential, other subtypes such as 5-HT2C, 5-HT6, and 5-HT7 are also known to be modulated by various tryptamine (B22526) derivatives and play significant roles in cognition and mood. nih.govchemaxon.com
Furthermore, the concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a key aspect of drug action. chemaxon.com Therefore, investigating the affinity of this compound for other central nervous system (CNS) targets is a critical next step. This should include, but not be limited to, dopamine (B1211576) receptors, adrenergic receptors, and trace amine-associated receptors (TAARs), which are known to be affected by some tryptamines. wikipedia.org Computational docking studies could initially guide these investigations by predicting potential interactions, which can then be validated through in vitro binding assays. nih.gov
| Potential Biological Targets for this compound | Rationale for Investigation |
| Serotonin Receptor Subtypes (5-HT1-7) | Tryptamines are structural analogues of serotonin and are known to interact with a wide range of these receptors. wikipedia.org |
| Dopamine Receptors (D1-D5) | Cross-reactivity with dopaminergic systems is observed with some psychoactive compounds. |
| Adrenergic Receptors (α1, α2, β) | Some tryptamines exhibit affinity for adrenergic receptors, which can influence physiological effects. |
| Trace Amine-Associated Receptors (TAARs) | Tryptamine itself is an agonist at TAAR1, suggesting analogues may also interact with this receptor class. wikipedia.org |
| Monoamine Transporters (SERT, DAT, NET) | Inhibition or interaction with these transporters can significantly alter neurotransmitter levels. |
Advanced Spectroscopic Characterization of Compound Interactions
Fourier-Transform Infrared (FTIR) spectroscopy is another powerful tool that can detect changes in the vibrational modes of a receptor upon ligand binding, offering clues about the functional consequences of the interaction. Mass spectrometry, particularly under non-denaturing conditions, can confirm the stoichiometry of the ligand-receptor complex and provide information about binding affinity. nih.gov By employing these techniques, a detailed picture of the molecular interactions of this compound can be constructed, which is essential for understanding its pharmacological properties and for the rational design of future analogues.
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of this compound itself can be achieved through established methods for N-alkylation of tryptamines. However, future research should focus on the development of more advanced and versatile synthetic strategies to create a library of complex analogues. This includes the development of methods for the stereoselective synthesis of the cyclopropyl (B3062369) group, as the stereochemistry at this position is likely to have a profound impact on pharmacological activity. lonza.com
Furthermore, the creation of conformationally constrained analogues, where the flexible ethylamine (B1201723) side chain is incorporated into a more rigid ring system, could lead to compounds with enhanced selectivity and potency for specific receptor subtypes. researchgate.netresearchgate.net Techniques such as the Diels-Alder reaction on vinylindoles can be explored to create such rigid structures. researchgate.net The development of novel catalytic systems for the functionalization of the indole (B1671886) nucleus would also open up new avenues for creating a diverse range of analogues with unique pharmacological profiles.
Integration of Multi-omics Data for Comprehensive Biological Understanding
To gain a holistic view of the biological effects of this compound, future research should move beyond single-target investigations and embrace a multi-omics approach. researchgate.netmaastrichtuniversity.nlfrontlinegenomics.com This would involve the integration of data from genomics, transcriptomics, proteomics, and metabolomics to understand the system-wide response to the compound.
For example, genomic studies could identify genetic polymorphisms in serotonin receptors or metabolic enzymes that may influence an individual's response to the compound. azolifesciences.com Transcriptomics and proteomics can reveal changes in gene and protein expression in response to the compound, highlighting the downstream signaling pathways that are activated. Metabolomics can identify the metabolic fate of the compound and its impact on endogenous metabolite levels. By integrating these datasets, it may be possible to construct a comprehensive network of the compound's biological interactions, leading to a deeper understanding of its mechanism of action. nih.govresearchgate.net
Exploration of Stereoisomer-Specific Pharmacologies
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different pharmacological properties, including potency, efficacy, and side-effect profiles. nih.govnih.gov Therefore, a critical and currently unexplored area of research is the stereoselective synthesis and pharmacological evaluation of the individual enantiomers of this compound.
Future studies should aim to develop synthetic routes that allow for the preparation of each enantiomer in high purity. Once isolated, the individual stereoisomers should be subjected to the full panel of in vitro and in vivo assays described in the preceding and succeeding sections. This will allow for a direct comparison of their biological activities and will be crucial for determining if one enantiomer is responsible for the primary pharmacological effects, and if the other contributes to off-target effects.
Non-Human In Vivo Models for Mechanistic Validation (Excluding Clinical Implications)
To validate the in vitro findings and to understand the integrated physiological and behavioral effects of this compound, studies in non-human in vivo models are essential. Rodent models are well-established for studying the effects of tryptamines. nih.govbiomolther.org The head-twitch response (HTR) in mice, for example, is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential for psychedelic-like effects. biomolther.orgacs.org
In addition to behavioral assays, in vivo microdialysis can be used to measure changes in the extracellular levels of neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in specific brain regions following administration of the compound. This would provide direct evidence of its neurochemical effects. Electrophysiological recordings from brain slices or in anesthetized animals could be used to examine the effects of the compound on neuronal firing rates and synaptic plasticity. It is crucial that these studies focus on the mechanistic aspects of the compound's action, providing a bridge between molecular interactions and behavioral outcomes, without making extrapolations to potential clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Cyclopropyl-5,6-dimethoxytryptamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves reductive amination of 5,6-dimethoxytryptamine precursors with cyclopropyl carbonyl derivatives. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux has been used for analogous N-alkylation reactions . Optimization may include temperature control (e.g., cooling to -40°C post-reflux to minimize side reactions) and stoichiometric adjustments of the reducing agent. Purity can be enhanced via sequential aqueous workup (NaOH/water) and solvent washing .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are critical for identity confirmation. GC-MS electron ionization (EI) provides fragmentation patterns indicative of the cyclopropyl and methoxy substituents (e.g., m/z peaks for [M-CH₃]⁺ or [M-C₃H₅]⁺). HPLC with UV detection (λ ~280 nm, typical for indole derivatives) aids in assessing purity . Nuclear magnetic resonance (NMR) analysis (¹H/¹³C) resolves substitution patterns, with methoxy protons appearing as singlets near δ 3.8–4.0 ppm .
Q. How does the structural modification of the cyclopropyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Cyclopropyl groups confer steric hindrance and reduced ring strain compared to bulkier substituents, enhancing stability. Accelerated stability testing in buffers (pH 1–13) with LC-MS monitoring can identify degradation products (e.g., ring-opening via acid-catalyzed hydrolysis). Comparative studies with N-methyl or N-isopropyl analogs reveal cyclopropyl’s resistance to oxidative metabolism .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported receptor binding affinities of this compound?
- Methodological Answer : Discrepancies in serotonin receptor (e.g., 5-HT₂A) affinity may arise from assay variability (e.g., radioligand vs. functional assays). Standardized protocols using transfected cell lines (HEK-293 or CHO) with calcium flux or β-arrestin recruitment assays improve reproducibility. Competitive binding studies with reference ligands (e.g., DOI or LSD) should include negative controls to rule out off-target effects .
Q. How can in vitro metabolic pathways of this compound be mapped to predict in vivo pharmacokinetics?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or hepatocytes, followed by LC-HRMS to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify enzymatic contributions. Comparative studies with deuterated analogs can pinpoint metabolic soft spots .
Q. What computational approaches are effective for modeling the conformational dynamics of this compound at serotonin receptors?
- Methodological Answer : Molecular dynamics (MD) simulations using crystal structures of 5-HT₂A (PDB: 6WGT) can model ligand-receptor interactions. Free energy perturbation (FEP) calculations quantify binding energy contributions from the cyclopropyl group. Docking studies should account for protonation states (e.g., indole NH vs. tertiary amine) under physiological pH .
Q. How do 5,6-dimethoxy substitutions alter the compound’s photostability compared to other tryptamine analogs?
- Methodological Answer : Methoxy groups at positions 5 and 6 increase electron density on the indole ring, potentially accelerating photooxidation. Controlled UV irradiation experiments (λ = 254–365 nm) with HPLC-UV/MS analysis quantify degradation rates. Comparators like 5-MeO-DMT or 5,6-MeO-MIPT provide benchmarks for structure-activity relationships .
Notes on Contradictions and Limitations
- Receptor Affinity Variability : Differences in cell lines (e.g., HEK-293 vs. CHO) and assay conditions (e.g., GTPγS binding vs. IP₁ accumulation) complicate direct comparisons. Standardized protocols are critical .
- Synthetic Scalability : While LiAlH₄ achieves moderate yields, safer alternatives (e.g., NaBH₄ with catalytic additives) require exploration for large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
